molecular formula C66H83N9O18S B10860446 Uzoptirine CAS No. 2126805-05-6

Uzoptirine

Cat. No.: B10860446
CAS No.: 2126805-05-6
M. Wt: 1322.5 g/mol
InChI Key: GYWJLJHLCOVBNB-KTOQVBSHSA-N
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Description

Uzoptirine, also known as Mipasetamab this compound, is an antibody-drug conjugate that targets the AXL receptor tyrosine kinase. This compound is composed of a humanized anti-AXL antibody linked to a pyrrolobenzodiazepine dimer cytotoxin via a cleavable linker. This compound has shown significant antitumor activity in preclinical models and is currently being investigated in clinical trials for its efficacy in treating various cancers, including sarcomas, adrenocortical carcinoma, and pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uzoptirine is synthesized through a multi-step process that involves the conjugation of a humanized anti-AXL antibody to a pyrrolobenzodiazepine dimer cytotoxin. The conjugation is achieved using GlycoConnect technology, which ensures site-specific attachment of the cytotoxin to the antibody. The linker used in this process is a Val-Ala cleavable linker, which allows for the release of the cytotoxin upon internalization by the target cells .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation to produce the humanized anti-AXL antibody, followed by purification and conjugation with the pyrrolobenzodiazepine dimer cytotoxin. The process is optimized to ensure high yield and purity of the final product, which is then formulated for clinical use .

Chemical Reactions Analysis

Types of Reactions

Uzoptirine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the cleavage reaction is the free pyrrolobenzodiazepine dimer cytotoxin, which then interacts with DNA to form interstrand cross-links .

Scientific Research Applications

Uzoptirine has a wide range of scientific research applications, including:

Mechanism of Action

Uzoptirine exerts its effects through the following mechanism:

Comparison with Similar Compounds

Uzoptirine is unique among AXL-targeted therapies due to its use of a pyrrolobenzodiazepine dimer cytotoxin. Similar compounds include:

This compound’s unique combination of AXL targeting and pyrrolobenzodiazepine dimer cytotoxin provides a potent and selective approach to cancer therapy, distinguishing it from other AXL-targeted treatments .

Properties

CAS No.

2126805-05-6

Molecular Formula

C66H83N9O18S

Molecular Weight

1322.5 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate

InChI

InChI=1S/C66H83N9O18S/c1-39(2)59(71-58(76)38-89-26-25-88-24-21-68-94(84,85)72-65(82)92-37-50-46-15-11-8-9-12-16-47(46)50)61(78)69-42(5)60(77)70-44-19-17-43(18-20-44)36-93-66(83)75-52-32-57(55(87-7)30-49(52)63(80)74-35-41(4)28-53(74)64(75)81)91-23-14-10-13-22-90-56-31-51-48(29-54(56)86-6)62(79)73-34-40(3)27-45(73)33-67-51/h17-20,29-35,39,42,45-47,50,53,59,64,68,81H,10-16,21-28,36-38H2,1-7H3,(H,69,78)(H,70,77)(H,71,76)(H,72,82)/t42-,45-,46-,47+,50?,53-,59-,64-/m0/s1

InChI Key

GYWJLJHLCOVBNB-KTOQVBSHSA-N

Isomeric SMILES

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8[C@H]9[C@@H]8CCC#CCC9)OC

Canonical SMILES

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8C9C8CCC#CCC9)OC

Origin of Product

United States

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